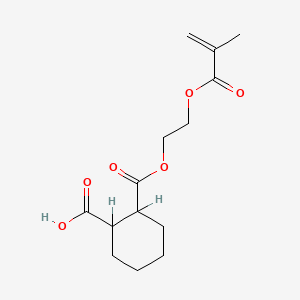









|
REACTION_CXSMILES
|
C[C:2]([CH3:4])=[O:3].[C@@H:5]12[C:14](=[O:15])[O:13][C:11](=[O:12])[C@@H:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2.[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18]>O>[C:16]([O:21][CH2:4][CH2:2][O:3][C:11]([CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:5]1[C:14]([OH:13])=[O:15])=[O:12])(=[O:20])[C:17]([CH3:19])=[CH2:18]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
308.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
273.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
4-(dimethylamine) pyridine
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
after having been stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
DISTILLATION
|
|
Details
|
After acetone had been distilled off under reduced pressure, 1N hydrochloric acid (500 ml) and ethyl acetate (2,000 ml)
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
WASH
|
|
Details
|
After the organic layer had been washed with saturated saline solution (500 ml) twice
|
|
Type
|
ADDITION
|
|
Details
|
to this was added magnesium sulfuric anhydride (100 g)
|
|
Type
|
FILTRATION
|
|
Details
|
After magnesium sulfate had been filtered
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
DISTILLATION
|
|
Details
|
ethyl acetate was distilled off under reduced pressure so that a white solid matter
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
FILTRATION
|
|
Details
|
this was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(=O)C1C(CCCC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 518.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |